molecular formula C32H33ClN4O4 B8410430 2-(1h-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid

2-(1h-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid

Cat. No. B8410430
M. Wt: 573.1 g/mol
InChI Key: QIXMKYKZUIQTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1h-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C32H33ClN4O4 and its molecular weight is 573.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1h-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1h-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1h-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid

Molecular Formula

C32H33ClN4O4

Molecular Weight

573.1 g/mol

IUPAC Name

4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

InChI

InChI=1S/C32H33ClN4O4/c1-32(2)17-28(21-3-5-24(33)6-4-21)23(20-40-32)19-36-11-13-37(14-12-36)25-7-8-27(31(38)39)29(16-25)41-26-15-22-9-10-34-30(22)35-18-26/h3-10,15-16,18H,11-14,17,19-20H2,1-2H3,(H,34,35)(H,38,39)

InChI Key

QIXMKYKZUIQTBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(CO1)CN2CCN(CC2)C3=CC(=C(C=C3)C(=O)O)OC4=CN=C5C(=C4)C=CN5)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 15G (254 mg) in tetrahydrofuran (4 mL), methanol (2 mL) and water (2 mL) was added LiOH H2O (126 mg). The mixture was stirred overnight. The mixture was then neutralized with 5% HCl and diluted with ethyl acetate (200 mL). After washing with brine, it was dried over Na2SO4. Filtration and evaporation of solvent gave the product.
Quantity
254 mg
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reactant
Reaction Step One
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126 mg
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reactant
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Quantity
4 mL
Type
solvent
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Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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